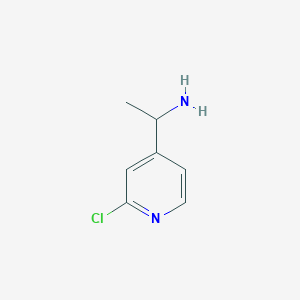

1-(2-Chloropyridin-4-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYJLHKUZZRYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279974 | |

| Record name | 2-Chloro-α-methyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-99-5 | |

| Record name | 2-Chloro-α-methyl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-α-methyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(2-Chloropyridin-4-yl)ethanamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloropyridin-4-yl)ethanamine is a pivotal chiral building block in modern medicinal and agricultural chemistry. Its rigid pyridine core, substituted with a chlorine atom and a chiral ethylamine side chain, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of a stereocenter makes the enantiomers of this compound, (R)- and (S)-1-(2-Chloropyridin-4-yl)ethanamine, particularly valuable for developing stereospecific drugs and agrochemicals with improved efficacy and reduced off-target effects. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

The accurate identification and characterization of this compound and its stereoisomers are crucial for their effective use in research and development.

| Identifier | Racemic this compound | (R)-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride | (S)-1-(2-Chloropyridin-4-yl)ethanamine |

| CAS Number | Not explicitly assigned | 1311255-06-7[1] | 937399-99-0 |

| Molecular Formula | C₇H₉ClN₂ | C₇H₁₀Cl₂N₂ | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol | 193.07 g/mol [1] | 156.61 g/mol |

| Appearance | |||

| Melting Point | |||

| Boiling Point | |||

| Solubility |

Note: Experimental physical properties for the racemic and enantiomerically pure forms are not widely reported in publicly available literature and should be determined empirically.

Synthesis Strategies

The synthesis of this compound typically starts from commercially available chloropyridine derivatives. The key step is the introduction of the ethylamine side chain at the 4-position of the pyridine ring.

Synthesis of the Precursor: 4-Acetyl-2-chloropyridine

A common precursor for the synthesis of this compound is 4-acetyl-2-chloropyridine (CAS Number: 23794-15-2).[2] While specific, detailed synthetic procedures for this precursor are proprietary, a plausible retrosynthetic analysis suggests it can be prepared from 2-chloropyridine through Friedel-Crafts acylation or related methods.

Reductive Amination of 4-Acetyl-2-chloropyridine

The most direct route to racemic this compound is the reductive amination of 4-acetyl-2-chloropyridine. This versatile reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Figure 1: General workflow for the reductive amination of 4-acetyl-2-chloropyridine.

Experimental Protocol: Racemic Synthesis (Hypothetical)

-

Imine Formation: To a solution of 4-acetyl-2-chloropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add an ammonia source, for example, ammonium acetate (excess, e.g., 10 eq). The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture. This reagent is particularly effective as it selectively reduces the imine in the presence of the ketone.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous base to remove unreacted reagents. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield racemic this compound.

Enantioselective Synthesis

The synthesis of enantiomerically pure (R)- and (S)-1-(2-Chloropyridin-4-yl)ethanamine is of paramount importance for their application in pharmaceuticals. This can be achieved through two main strategies: chiral resolution of the racemate or asymmetric synthesis.

a) Chiral Resolution:

The racemic mixture can be separated into its constituent enantiomers using chiral chromatography or by diastereomeric salt formation with a chiral resolving agent.

b) Asymmetric Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For instance, a stereoselective reduction of the imine intermediate formed from 4-acetyl-2-chloropyridine can be achieved using a chiral catalyst. Another approach involves the use of a chiral auxiliary, such as a camphor-derived auxiliary, to direct the stereochemical outcome of the reaction.[3]

Figure 2: Conceptual workflow for the enantioselective synthesis of (R)- and (S)-1-(2-Chloropyridin-4-yl)ethanamine.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methine proton of the ethylamine side chain (a quartet), and the methyl protons (a doublet). The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing chlorine atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the chlorine atom will be significantly shifted downfield.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of bioactive molecules.

Pharmaceutical Applications

The chiral nature of this compound is particularly exploited in the development of drugs targeting the central nervous system, such as antidepressants and antipsychotics.[4] The specific stereochemistry of the ethylamine side chain often dictates the binding affinity and selectivity of the final drug molecule to its biological target.

Agrochemical Applications

In the field of agrochemicals, this compound serves as a key intermediate in the synthesis of novel herbicides and pesticides.[4] For instance, related chloropyridine derivatives are used in the synthesis of plant growth regulators like Forchlorfenuron (CPPU), which is a cytokinin that promotes cell division and fruit growth.[5] The structural motif of this compound is also being explored for the development of new herbicides that target enzymes like light-dependent protochlorophyllide oxidoreductase (LPOR).

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related compounds such as (2-Chloropyridin-4-yl)methanamine hydrochloride.[6]

-

Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]

Conclusion

This compound, in its racemic and enantiomerically pure forms, is a highly valuable and versatile building block for the synthesis of complex molecules with significant biological activity. Its importance in the pharmaceutical and agrochemical industries is driven by the unique combination of a substituted pyridine ring and a chiral side chain. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists working in these fields. Further research into more efficient and scalable synthetic routes, as well as a more comprehensive characterization of its physicochemical and toxicological properties, will undoubtedly expand its utility in the development of new and improved chemical entities.

References

Click to expand

-

PharmaCompass. 2-Amino-4-chloropyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

HETEROCYCLES, Vol. 78, No. 9, 2009. The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. [Link]

-

MySkinRecipes. (S)-1-(2-Chloropyridin-4-yl)ethanamine. [Link]

- Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

PubMed. Enantioselective syntheses of both enantiomers of noranabasamine. [Link]

- Google Patents. Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.

-

PubMed. The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. [Link]

Sources

- 1. CAS 1311255-06-7 | (R)-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride - Synblock [synblock.com]

- 2. 4-アセチル-2-クロロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy (S)-1-(3-chloropyridin-4-yl)ethanamine [smolecule.com]

- 4. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(2-Chloropyridin-4-yl)ethanamine: A Key Building Block in Modern Chemistry

This guide provides an in-depth exploration of 1-(2-Chloropyridin-4-yl)ethanamine, a pivotal chiral amine intermediate. It is designed for researchers, scientists, and professionals in drug development and agrochemical research who require a comprehensive understanding of this compound's properties, synthesis, and applications. We will delve into the technical nuances of its handling, analysis, and strategic use in complex molecular design, moving beyond mere data to explain the rationale behind the methodologies presented.

Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative characterized by a chloro-group at the 2-position and an aminoethyl side chain at the 4-position. The presence of a chiral center at the alpha-carbon of the ethylamine group means it exists as two enantiomers, (S) and (R), which are critical for stereospecific synthesis in the pharmaceutical industry.[1]

The strategic placement of the chloro-, amino-, and pyridyl nitrogen groups imparts a unique electronic and steric profile, making it a versatile synthon. The pyridine ring acts as a bioisostere for a phenyl ring but with added hydrogen bonding capabilities and modified metabolic stability. The primary amine offers a reactive handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and N-alkylation.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂ | [1][2] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| CAS Number | 937399-99-0 ((S)-enantiomer) | [1] |

| Appearance | Typically a solid or oil | [3] |

| Storage | Room temperature, in a dry, sealed place | [1][4] |

Strategic Synthesis and Purification

The synthesis of enantiomerically pure this compound is of paramount importance, as the biological activity of its derivatives is often stereospecific.[1] The primary challenge lies in controlling the stereochemistry of the amine group. Modern synthetic chemistry offers several robust strategies to achieve this.

Asymmetric Synthesis: The Causality of Chiral Control

Catalytic asymmetric synthesis is the preferred industrial method due to its high efficiency and atom economy. A common and effective approach involves the asymmetric reduction of a precursor ketone, 1-(2-chloropyridin-4-yl)ethanone.

Rationale for this Approach:

-

Precursor Availability: The starting ketone, 4-acetyl-2-chloropyridine, is commercially available or can be synthesized readily.

-

Stereocontrol: The use of chiral catalysts, such as those based on Ruthenium or Rhodium complexes with chiral ligands (e.g., BINAP), allows for the highly selective formation of one enantiomer over the other. The choice of ligand is critical; its steric and electronic properties create a chiral pocket that directs the hydride transfer to one face of the prochiral ketone.

-

Scalability: This method is highly scalable, which is a crucial consideration for the production of pharmaceutical intermediates.

Below is a diagram illustrating a representative synthetic pathway.

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Reduction

This protocol is a self-validating system, where successful execution is confirmed by the analytical characterization outlined in the next section.

-

Inert Atmosphere: To a flame-dried, argon-purged reaction vessel, add the chiral catalyst (e.g., (R)-RuCl[(p-cymene)((S,S)-TsDPEN)], 0.01 eq). The exclusion of oxygen and moisture is critical to prevent catalyst deactivation.

-

Solvent and Reactant Addition: Add an appropriate solvent, such as degassed methanol (MeOH). Add 1-(2-chloropyridin-4-yl)ethanone (1.0 eq).

-

Reaction Conditions: The reaction mixture is then subjected to a hydrogen atmosphere (typically 5-10 atm) and stirred at a controlled temperature (e.g., 50 °C) for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

-

Purification: The crude product is purified by column chromatography on silica gel. The choice of eluent system (e.g., a gradient of methanol in dichloromethane) is optimized to separate the product from any remaining starting material and byproducts. The enantiomeric excess (e.e.) is determined using chiral HPLC.

Rigorous Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is essential. A multi-technique approach ensures a comprehensive and trustworthy analysis.

Table 2: Spectroscopic Fingerprint Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic pyridine protons, the methine proton (quartet), the methyl protons (doublet), and the amine protons (broad singlet). |

| ¹³C NMR | Resonances for the pyridine ring carbons (with the carbon bearing the chlorine showing a characteristic shift), and the aliphatic carbons of the ethylamine side chain. |

| FT-IR | N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches, and characteristic aromatic C=C and C=N stretching bands.[5] |

| Mass Spec (MS) | A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (156.61). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl) should be observable. |

The following diagram outlines a standard workflow for the quality control and release of this intermediate.

Caption: Quality control workflow for this compound.

Applications in Drug Discovery and Agrochemicals

The value of this compound is most evident in its application as a versatile building block. Its structural motifs are present in a range of biologically active molecules.

-

Pharmaceuticals: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is particularly valuable in developing drugs that target central nervous system (CNS) disorders, such as antidepressants and antipsychotics.[1] The chiral amine allows for precise interactions with stereospecific biological targets like receptors and enzymes, which can enhance efficacy and reduce off-target side effects.[1]

-

Agrochemicals: In agrochemical research, this intermediate is used to develop novel pesticides and herbicides.[1] The chloropyridine moiety is a well-known toxophore in many commercial pesticides, and the introduction of a chiral amine can modulate the biological activity and environmental profile of the resulting compounds.

Safety, Handling, and Storage Protocols

As with any active chemical reagent, proper handling is crucial to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, data from analogous chloropyridines and amines provide a strong basis for safe handling procedures.[6][7]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][9]

-

Handling Precautions: Avoid contact with skin and eyes.[8] Do not ingest. Wash hands thoroughly after handling.[7] In case of accidental exposure, follow standard first-aid measures and seek medical attention.[7]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][9] It should be stored away from strong oxidizing agents.[6]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its unique combination of a reactive amine, a versatile chloropyridine core, and a critical chiral center makes it a high-value component in the synthesis of complex, stereochemically defined molecules. A thorough understanding of its synthesis, analytical validation, and safe handling, as detailed in this guide, is essential for any scientist looking to leverage its full potential in their research and development endeavors.

References

-

MySkinRecipes. (S)-1-(2-Chloropyridin-4-yl)ethanamine. Available at: [Link]

-

PubChem. 1-(6-Chloropyridin-2-YL)ethanamine. Available at: [Link]

-

PubMed Central (PMC). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available at: [Link]

-

Capot Chemical. Material Safety Data Sheet: (4-chloropyridin-2-yl)methanamine. Available at: [Link]

-

European Chemicals Agency (ECHA). 1-(2,4-dichloropyrimidin-5-yl)ethan-1-one - Substance Information. Available at: [Link]

-

Scientific.net. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Available at: [Link]

-

MDPI. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Available at: [Link]

-

PubChem. 2-Chloropyridine. Available at: [Link]

-

Ottokemi. 4-Amino-2-chloropyridine, 97%. Available at: [Link]

Sources

- 1. (S)-1-(2-Chloropyridin-4-yl)ethanamine [myskinrecipes.com]

- 2. 1-(6-Chloropyridin-2-YL)ethanamine | C7H9ClN2 | CID 21613261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-chloropyridine, 97% (14432-12-3) - 4-Amino-2-chloropyridine, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. CAS 1311255-06-7 | (R)-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride - Synblock [synblock.com]

- 5. Buy (S)-1-(3-chloropyridin-4-yl)ethanamine [smolecule.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. capotchem.com [capotchem.com]

- 9. enamine.enamine.net [enamine.enamine.net]

Introduction: A Versatile Chiral Building Block in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Chloropyridin-4-yl)ethanamine

This compound is a chiral primary amine featuring a substituted pyridine core. This molecule has emerged as a significant building block in medicinal and agricultural chemistry. Its structural components—a nucleophilic primary amine, a chiral center, and an electronically modified pyridine ring—provide a versatile platform for synthesizing complex molecular architectures. The presence of the chlorine atom at the 2-position and the ethylamine group at the 4-position creates a specific electronic and steric profile that is instrumental in its reactivity and application.

This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. The insights provided herein are grounded in established chemical principles and aim to facilitate its effective utilization in research and development. Its chiral nature is particularly noteworthy, making its enantiomerically pure forms, such as (S)-1-(2-Chloropyridin-4-yl)ethanamine, highly valuable for developing stereospecific active pharmaceutical ingredients (APIs), thereby enhancing efficacy and minimizing off-target effects.[1]

Physicochemical and Structural Properties

The fundamental properties of a chemical entity govern its behavior in both reactive and biological systems. Understanding these characteristics is a prerequisite for any application, from reaction design to formulation.

Molecular Structure

The structure of this compound is defined by a pyridine ring substituted at the C2 position with a chlorine atom and at the C4 position with a 1-aminoethyl group. The carbon atom alpha to the amino group is a stereocenter.

Caption: Figure 1: Chemical Structure.

Core Properties

The physicochemical data for this compound and its common precursor are summarized below. This data is critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| IUPAC Name | 1-(2-Chloropyridin-4-yl)ethan-1-amine | - |

| CAS Number | 937399-99-0 ((S)-enantiomer) | [1] |

| Molecular Formula | C₇H₉ClN₂ | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Varies; often an oil or low-melting solid | General |

| Boiling Point | Estimated >220 °C | [2] |

| Storage | Store at room temperature or refrigerated | [1] |

| pKa (Pyridine N) | Estimated ~2-3 | [2] |

| pKa (Amine -NH₃⁺) | Estimated ~9-10 | [2] |

Synthesis and Manufacturing

The most prevalent and industrially scalable synthesis of this compound is achieved through the reductive amination of its corresponding ketone precursor, 2-chloro-4-acetylpyridine.[3][4] This method is favored due to the commercial availability of the starting materials and the high efficiency of the transformation.

Precursor Synthesis: 2-Chloro-4-acetylpyridine

The starting ketone, 2-chloro-4-acetylpyridine (CAS: 23794-15-2), is a stable solid with a melting point of 35-40 °C. It serves as a versatile intermediate for various pharmaceuticals and agrochemicals.[3] Its synthesis can be accomplished through several routes, often starting from picolinic acid derivatives or other substituted pyridines.[5]

Reductive Amination Workflow

Reductive amination is a powerful transformation that converts a carbonyl group into an amine via an intermediate imine.[4] This one-pot reaction is highly valued in drug discovery for its operational simplicity and efficiency.

Caption: Figure 2: Reductive Amination Workflow.

Detailed Experimental Protocol (Illustrative)

This protocol describes a standard laboratory procedure for the synthesis.

-

Reaction Setup: To a solution of 2-chloro-4-acetylpyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask, add an ammonia source, such as ammonium acetate (5-10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise. These reagents are selective for the imine over the ketone, preventing reduction of the starting material.[6]

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate.

-

Work-up: Quench the reaction by slowly adding aqueous HCl. Basify the mixture with aqueous NaOH or Na₂CO₃ to a pH > 10.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired amine.

Asymmetric Synthesis

For pharmaceutical applications, obtaining a single enantiomer is often critical.[1] Asymmetric reductive amination can be achieved by using chiral catalysts or auxiliaries.[7] Chiral half-sandwich iridium or rhodium catalysts, in combination with a hydrogen source, can facilitate the direct asymmetric reductive amination of the ketone precursor with high enantioselectivity.[7] This approach provides direct access to enantiopure (R)- or (S)-1-(2-Chloropyridin-4-yl)ethanamine, which is essential for structure-activity relationship (SAR) studies.

Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional components: the primary amine, the chloro-substituent, and the pyridine ring nitrogen.

Caption: Figure 3: Key Reactive Sites.

-

Primary Amine: The amino group is a potent nucleophile and a Brønsted-Lowry base. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, alkylation with alkyl halides, and can participate in a second reductive amination with other carbonyl compounds to form secondary amines.[8] This functionality is the most common handle for derivatization in drug discovery.

-

2-Chloro Substituent: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), although it is less reactive than a chlorine at the 4-position. It can be displaced by strong nucleophiles like alkoxides, thiolates, or amines under forcing conditions. More importantly, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or alkyne groups.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is basic, though its basicity is reduced by the electron-withdrawing effect of the chlorine atom. It can be protonated by acids to form pyridinium salts, which can alter the compound's solubility and reactivity. It also acts as a ligand for coordinating with metal centers.

Applications in Drug Discovery and Agrochemicals

The unique combination of chirality and versatile reactive handles makes this compound a valuable intermediate.

-

Pharmaceutical Intermediate: This compound is a key building block in the synthesis of APIs targeting a range of therapeutic areas. Its chiral nature is crucial for creating enantiomerically pure drugs, which is a common requirement for modern pharmaceuticals to improve therapeutic index and reduce side effects.[1] It is particularly valuable in developing agents for central nervous system (CNS) disorders.[1] The 2-chloropyridine motif is found in numerous bioactive molecules, including potent and selective Met kinase inhibitors used in oncology.[9]

-

Scaffold for Library Synthesis: In medicinal chemistry, the amine group provides a straightforward point for diversification. By reacting the amine with a library of carboxylic acids, sulfonyl chlorides, or isocyanates, chemists can rapidly generate a large array of amide, sulfonamide, or urea derivatives for high-throughput screening. The chloro-substituent offers a secondary point for diversification via cross-coupling reactions.

-

Agrochemical Research: The chloropyridine scaffold is prevalent in modern pesticides and herbicides. The structural framework provided by this intermediate can be incorporated into new potential agrochemicals to enhance their biological activity and tune their physical properties.[1]

Safety and Handling

As with all halogenated aromatic amines, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on related structures, it may be harmful if swallowed, cause skin irritation, and serious eye irritation.[10] It should be stored in a tightly sealed container in a dry, cool place.[11]

References

-

MySkinRecipes. (n.d.). (S)-1-(2-Chloropyridin-4-yl)ethanamine. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 1-(4-chloro-2-pyridinyl)-2-(2-pyridinyl)ethanamine. Retrieved from [Link]

-

Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-acetylpyridine.

-

PubMed. (2023). Additive-Free Transfer Hydrogenative Direct Asymmetric Reductive Amination Using a Chiral Pyridine-Derived Half-Sandwich Catalyst. Retrieved from [Link]

-

PubMed Central. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Acetylpyridine oxime tosylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-fluoro-2-methylpyridine. Retrieved from [Link]

-

RSC Publishing. (2015). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

- 1. (S)-1-(2-Chloropyridin-4-yl)ethanamine [myskinrecipes.com]

- 2. Buy (S)-1-(3-chloropyridin-4-yl)ethanamine [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Additive-Free Transfer Hydrogenative Direct Asymmetric Reductive Amination Using a Chiral Pyridine-Derived Half-Sandwich Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Bromo-3-fluoro-2-methylpyridine | C6H5BrFN | CID 2783180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 1311255-06-7 | (R)-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride - Synblock [synblock.com]

An In-Depth Technical Guide to the Structure Elucidation of 1-(2-Chloropyridin-4-yl)ethanamine

This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-chloropyridin-4-yl)ethanamine, a key building block in pharmaceutical and agrochemical research. As direct experimental data for this specific molecule is not extensively published, this guide synthesizes foundational spectroscopic principles with data from analogous compounds to present a robust predictive analysis. This approach mirrors the practical challenges faced by researchers in drug development and serves as a field-proven methodology for the structural verification of novel or sparsely documented chemical entities.

Introduction and Molecular Overview

This compound is a chiral primary amine featuring a substituted pyridine ring. Its structural components—a 2-chloropyridine core and an aminoethyl side chain at the 4-position—are common pharmacophores. The presence of a stereocenter makes enantiomerically pure forms, such as (R)-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride, valuable in the synthesis of stereospecific drug candidates.[1] Accurate structural confirmation is therefore a critical first step in its application.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous structure determination of this compound.

Molecular Structure:

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~8.2 | d | ~5.2 | Adjacent to the electronegative nitrogen and deshielded. |

| H-5 | ~7.2 | d | ~1.5 | Meta to the nitrogen, showing a smaller coupling to H-3. |

| H-3 | ~7.1 | s | - | Singlet due to the absence of adjacent protons. |

| CH (ethanamine) | ~4.1 | q | ~6.7 | Methine proton coupled to the methyl group. |

| NH₂ | ~1.8 | br s | - | Broad singlet, exchangeable with D₂O. |

| CH₃ (ethanamine) | ~1.4 | d | ~6.7 | Doublet due to coupling with the methine proton. |

Causality Behind Predictions:

-

Pyridine Ring Protons: The chemical shifts are predicted based on data for 2-chloropyridine and 4-substituted pyridines. The proton at C-6 is most downfield due to its proximity to the nitrogen atom. The chloro-substituent at C-2 will influence the electronic environment, and the ethylamine group at C-4 will have a shielding effect on the ortho protons (H-3 and H-5).

-

Ethanamine Side Chain: The chemical shifts for the ethanamine protons are based on analogous structures like 1-(pyridin-4-yl)ethanamine. The methine proton (CH) is adjacent to the electron-withdrawing pyridine ring and the amino group, shifting it downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~152 | Attached to both nitrogen and chlorine, highly deshielded. |

| C-4 | ~158 | Attached to the nitrogen and the ethylamine group. |

| C-6 | ~150 | Alpha to the pyridine nitrogen. |

| C-3 | ~122 | Beta to the nitrogen and ortho to the chloro group. |

| C-5 | ~121 | Beta to the nitrogen and ortho to the ethylamine group. |

| CH (ethanamine) | ~55 | Methine carbon of the side chain. |

| CH₃ (ethanamine) | ~25 | Methyl carbon of the side chain. |

Causality Behind Predictions: The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen and the chlorine substituent. Data from 2-chloropyridine and other substituted pyridines informs these predictions. The carbons directly attached to heteroatoms (C-2, C-4, C-6) are the most deshielded.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover a range of at least -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the ¹H NMR signals.

-

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Mass Spectrum (ESI+)

-

Molecular Ion: In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected. For C₇H₉ClN₂, the monoisotopic mass is 156.05. Therefore, the [M+H]⁺ ion should be observed at m/z 157.06. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2+H]⁺ peak at m/z 159.06 with approximately one-third the intensity of the [M+H]⁺ peak.

-

Key Fragmentation: A primary fragmentation pathway for alkylamines is the cleavage of the bond alpha to the nitrogen atom.[2][3] For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Predicted Fragmentation Pathway:

Caption: A potential synthetic route to the target compound.

Potential Impurities and their Spectroscopic Signatures:

-

Starting Material (2-chloro-4-acetylpyridine): Would show a strong carbonyl (C=O) absorption in the IR spectrum around 1700 cm⁻¹ and would lack the N-H signals in both IR and ¹H NMR spectra.

-

Over-reduction Products: If the chloro group is reduced, impurities such as 1-(pyridin-4-yl)ethanamine may be present. This would be evident in the mass spectrum by the absence of the chlorine isotopic pattern and a molecular ion at a lower mass.

-

Solvent Residues: Residual solvents from the reaction or purification (e.g., ethanol, ethyl acetate) would be readily identifiable by their characteristic sharp signals in the ¹H NMR spectrum.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR spectroscopy. By combining the predictive power derived from the analysis of analogous compounds with robust experimental protocols, a confident and unambiguous structural assignment can be achieved. This guide provides the necessary framework for researchers to approach the characterization of this and other related molecules with scientific rigor and practical insight.

References

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

- Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Pyridine, 4-ethenyl-. NIST WebBook. [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. [Link]

-

NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. Imperial College London. [Link]

-

IR: amines. University of Calgary. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Scientific.net. [Link]

-

NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

FTIR spectrum for Pyridine. ResearchGate. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

NMR Spectroscopy. Michigan State University. [Link]

-

IR spectrum of 4-methylaniline_Selected. Scribd. [Link]

-

Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Université de Genève. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]

- Preparation method of 2-chloro-4-aminopyridine.

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Association for Clinical Biochemistry and Laboratory Medicine. [Link]

-

Attenuated Total Reflectance (ATR). Bruker. [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

-

2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. [Link]

-

CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of California, Los Angeles. [Link]

-

What does a "Pyridine- FTIR analysis" can tell me?. ResearchGate. [Link]

-

Ethanamine. FooDB. [Link]

-

Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

-

Self-assembly of spherical complexes 2a, b. Wiley-VCH. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep. [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. [Link]

Sources

1-(2-Chloropyridin-4-yl)ethanamine spectroscopic data (NMR, MS, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Chloropyridin-4-yl)ethanamine

Introduction

This compound is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2] As a chiral amine, it serves as a crucial building block in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) where specific stereochemistry is paramount for biological activity.[3] Its structure, featuring a 2-chloropyridine ring and an aminoethyl side chain, presents a unique set of spectroscopic characteristics. The molecular formula of the free base is C₇H₉ClN₂ with a monoisotopic mass of 156.0454 Da.[4]

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct, published spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable predictive framework. This approach mirrors the process undertaken in research and development for the structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a detailed map of the proton environments.

Causality in Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis. However, the primary amine protons (-NH₂) may exchange with trace acidic protons or broaden, so a D₂O shake can be used for confirmation, which would cause the -NH₂ signal to disappear.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-6 (Pyridine) | ~8.30 | Doublet (d) | ~5.0 | 1H | Located ortho to the ring nitrogen, this proton is highly deshielded. It is coupled to H-5. |

| H-5 (Pyridine) | ~7.25 | Doublet of Doublets (dd) | ~5.0, ~1.5 | 1H | Coupled to both H-6 and H-3. The proximity to the chloro- and aminoethyl- substituents influences its shift. |

| H-3 (Pyridine) | ~7.40 | Singlet (or narrow d) | ~1.5 | 1H | This proton has only a small long-range coupling to H-5, often appearing as a sharp singlet or a very narrow doublet. |

| -CH(NH₂) | ~4.20 | Quartet (q) | ~6.8 | 1H | The methine proton is deshielded by the adjacent nitrogen atom and the aromatic ring. It is split into a quartet by the three methyl protons. |

| -NH₂ | ~1.80 | Broad Singlet (br s) | N/A | 2H | The chemical shift is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and chemical exchange.[5] |

| -CH₃ | ~1.50 | Doublet (d) | ~6.8 | 3H | The methyl protons are coupled to the single methine proton, resulting in a doublet. |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 16 (adjust for sample concentration).

-

Spectral Width: -2 to 12 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

Logical Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information about the carbon skeleton. A standard broadband proton-decoupled spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-4 (Pyridine) | ~158.0 | The ipso-carbon attached to the aminoethyl group is significantly deshielded. |

| C-2 (Pyridine) | ~151.0 | The carbon atom directly bonded to chlorine is deshielded. |

| C-6 (Pyridine) | ~149.5 | The carbon atom ortho to the nitrogen is deshielded. |

| C-3 (Pyridine) | ~121.0 | Aromatic carbon with a typical chemical shift. |

| C-5 (Pyridine) | ~120.0 | Aromatic carbon with a typical chemical shift. |

| -CH(NH₂) | ~52.0 | Aliphatic carbon attached to a nitrogen atom. |

| -CH₃ | ~24.0 | Aliphatic methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.

Causality in Experimental Choices: Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer technique, often used with LC-MS, which would primarily show the protonated molecular ion [M+H]⁺. For a definitive structural guide, EI fragmentation is highly informative.

Predicted EI-MS Data:

The molecular ion peak is expected at an m/z of 156. A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. The M⁺ peak (with ³⁵Cl) and the M+2 peak (with ³⁷Cl) will appear in an approximate 3:1 ratio of intensities.

| Predicted m/z | Proposed Fragment | Formula | Comments |

| 156 / 158 | [M]⁺ | [C₇H₉³⁵ClN₂]⁺ / [C₇H₉³⁷ClN₂]⁺ | Molecular ion. The 3:1 ratio is a definitive indicator of one chlorine atom. |

| 141 / 143 | [M - CH₃]⁺ | [C₆H₆³⁵ClN₂]⁺ / [C₆H₆³⁷ClN₂]⁺ | Loss of a methyl radical via benzylic-type cleavage. This is predicted to be the base peak due to the stability of the resulting iminium cation. |

| 121 | [M - Cl]⁺ | [C₇H₉N₂]⁺ | Loss of a chlorine radical. |

| 113 / 115 | [C₅H₄³⁵ClN]⁺ / [C₅H₄³⁷ClN]⁺ | Fragment corresponding to the 2-chloropyridine cation radical. |

Primary Fragmentation Pathway of this compound

Caption: Predicted primary fragmentation in EI-MS.

Experimental Protocol: GC-EI-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Parameters:

-

Injector Temperature: 250°C.

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum, paying close attention to the molecular ion and key fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and is suitable for both liquid and solid samples, making it an excellent choice over traditional methods like KBr pellets.

Predicted IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Comments |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, medium-intensity bands are expected for a primary amine.[6] |

| 3100 - 3000 | C-H Stretch | Aromatic (sp²) | Absorption from the C-H bonds on the pyridine ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³) | Absorption from the C-H bonds of the ethyl group. |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines. |

| 1590, 1550, 1470 | C=C and C=N Ring Stretch | Pyridine Ring | Multiple sharp bands characteristic of the aromatic pyridine ring system. |

| ~780 | C-Cl Stretch | Aryl Halide | A strong band in the fingerprint region, indicative of the C-Cl bond. |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small drop of the liquid sample (or a few milligrams of a solid sample) directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation, with the chlorine isotope pattern serving as a key diagnostic feature. Finally, IR spectroscopy verifies the presence of the essential functional groups—the primary amine, the aromatic pyridine ring, and the carbon-chlorine bond. Together, these techniques provide a self-validating system for the comprehensive characterization and quality control of this important chemical intermediate.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved January 23, 2026, from [Link]

-

Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

-

Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597. [Link]

- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

PubChem. (n.d.). 1-(6-Chloropyridin-2-YL)ethanamine. Retrieved January 23, 2026, from [Link]

-

Arctom. (n.d.). 2-((4-Chloropyridin-2-yl)oxy)ethanamine dihydrochloride. Retrieved January 23, 2026, from [Link]

Sources

- 1. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 3. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(6-Chloropyridin-2-YL)ethanamine | C7H9ClN2 | CID 21613261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (S)-1-(2-Chloropyridin-4-yl)ethanamine: A Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Amines in Medicinal Chemistry

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a fundamental necessity for enhancing therapeutic efficacy and minimizing off-target effects. Chiral amines, in particular, are foundational structural motifs present in a vast array of natural products and active pharmaceutical ingredients (APIs).[1] It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, underscoring their significance.[1] These moieties often serve as critical pharmacophores, engaging in specific hydrogen bonding and stereoselective interactions with biological targets.

(S)-1-(2-Chloropyridin-4-yl)ethanamine, a chiral primary amine, has emerged as a valuable and versatile building block in medicinal chemistry. Its strategic importance lies in the combination of a stereodefined ethylamine side chain and a 2-chloropyridine ring system. The (S)-configuration at the stereocenter is crucial for achieving desired enantioselectivity in the final drug candidate, while the 2-chloropyridine moiety offers multiple avenues for synthetic elaboration through nucleophilic aromatic substitution or cross-coupling reactions. This guide provides an in-depth technical overview of the properties, synthesis, analysis, and applications of (S)-1-(2-Chloropyridin-4-yl)ethanamine for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (S)-1-(2-Chloropyridin-4-yl)ethanamine is essential for its effective use in synthesis and formulation. While experimental data for this specific compound is limited in publicly available literature, its properties can be reliably predicted based on its structural analogues.

The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position and an (S)-ethanamine group at the 4-position. The molecular formula is C₇H₉ClN₂.[2]

Table 1: Physicochemical Properties of (S)-1-(2-Chloropyridin-4-yl)ethanamine and Related Analogues

| Property | (S)-1-(2-Chloropyridin-4-yl)ethanamine | (R)-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride | 4-Amino-2-chloropyridine |

| CAS Number | 937399-99-0[2] | 1311255-06-7[3] | 14432-12-3[4] |

| Molecular Formula | C₇H₉ClN₂[2] | C₇H₁₀Cl₂N₂[3] | C₅H₅ClN₂[5] |

| Molecular Weight | 156.61 g/mol [2] | 193.07 g/mol [3] | 128.56 g/mol |

| Appearance | Predicted: Off-white solid | Data not available | Off-white powder |

| Melting Point | Data not available | Data not available | 126-127 °C |

| Boiling Point | Data not available | Data not available | 240.8 °C |

| pKa (predicted) | Amine: ~9.5, Pyridine N: ~3.5[6] | Data not available | Data not available |

The presence of two ionizable groups, the primary amine and the pyridine nitrogen, dictates the compound's acid-base properties. The primary amine is expected to have a pKa of approximately 9.5, while the pyridine nitrogen is significantly less basic with a predicted pKa of around 3.5 due to the electron-withdrawing effect of the chlorine substituent.[6] This means that at physiological pH, the amine group will be predominantly protonated.

Stereoselective Synthesis and Purification

The synthesis of enantiomerically pure (S)-1-(2-Chloropyridin-4-yl)ethanamine is a critical step in its utilization. The primary challenge lies in the stereoselective formation of the chiral center. Two main strategies are employed for the synthesis of chiral pyridyl amines: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce the desired enantiomer, offering high atom economy. A common and effective method is the asymmetric hydrogenation of a prochiral imine precursor.[1] This approach utilizes a transition metal catalyst, such as iridium or rhodium, complexed with a chiral ligand to induce enantioselectivity.

Caption: Asymmetric synthesis workflow for (S)-1-(2-Chloropyridin-4-yl)ethanamine.

Experimental Protocol: Asymmetric Hydrogenation (Representative)

-

Imine Formation: To a solution of 2-chloro-4-acetylpyridine in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate) and a dehydrating agent (e.g., molecular sieves). Stir the reaction mixture at room temperature until imine formation is complete, as monitored by TLC or GC-MS.

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the crude imine in a degassed solvent (e.g., methanol or dichloromethane). Add a chiral catalyst, such as an iridium complex with a chiral phosphine ligand (e.g., (R)-BINAP). Pressurize the reactor with hydrogen gas and stir at a specified temperature and pressure until the reaction is complete.

-

Work-up and Isolation: After depressurization, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash chromatography.

Chiral Resolution of Racemic Amine

An alternative strategy involves the synthesis of the racemic amine followed by chiral resolution. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives.[7] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (S)-1-(2-Chloropyridin-4-yl)ethanamine [myskinrecipes.com]

- 3. CAS 1311255-06-7 | (R)-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride - Synblock [synblock.com]

- 4. fishersci.com [fishersci.com]

- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. Buy (S)-1-(3-chloropyridin-4-yl)ethanamine [smolecule.com]

- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

Physical properties of 1-(2-chloropyridin-4-yl)ethanamine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-chloropyridin-4-yl)ethanamine

Abstract: This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound, a heterocyclic amine of significant interest in pharmaceutical and agrochemical research. The document details experimentally relevant methodologies for the characterization of this molecule, emphasizing the scientific rationale behind procedural choices. This guide is intended for medicinal chemists, process development scientists, and formulation experts who require a robust understanding of this compound's behavior for applications in synthesis, purification, and formulation.

Introduction: Strategic Importance in Synthesis

This compound is a valuable chiral building block in modern organic synthesis. Its structure, which combines a reactive chloropyridine ring with a primary amine at a stereocenter, makes it a versatile intermediate for creating complex molecular architectures. The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, while the primary amine provides a nucleophilic handle for a wide array of chemical transformations. This compound is particularly utilized in the development of active pharmaceutical ingredients (APIs) targeting central nervous system disorders.[1] A precise understanding of its physical properties is not merely academic; it is a prerequisite for efficient process development, ensuring batch-to-batch reproducibility, and designing effective purification and formulation strategies.

Core Physicochemical Profile

The physicochemical properties of an API intermediate dictate its handling, reactivity, and ultimately, its suitability for large-scale synthesis. The following section summarizes the key properties of this compound.

-

IUPAC Name: 1-(2-chloropyridin-4-yl)ethan-1-amine

-

Molecular Formula: C₇H₉ClN₂

-

CAS Number: While specific enantiomers have unique CAS numbers (e.g., (S)-isomer: 937399-99-0), the racemic mixture is often used in initial research.[1]

Table 1: Summary of Key Physicochemical Properties

| Property | Value / Observation | Rationale & Experimental Context |

| Appearance | Colorless to pale yellow oil | Typical for small, functionalized aromatic amines.[4] |

| Boiling Point | Predicted: ~225 °C (Atmospheric); Determined: Distillable under high vacuum (e.g., 104 °C at 9 mmHg for a related isomer).[5] | High atmospheric boiling point is due to hydrogen bonding and dipole-dipole interactions. Vacuum distillation is required to prevent thermal decomposition.[2] |

| Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol). | The primary amine and pyridine nitrogen readily form hydrogen bonds with protic solvents.[2] |

| pKa | Predicted: 8.66 ± 0.50 | The primary amine is the main basic center. Its basicity is slightly reduced by the electron-withdrawing nature of the chloropyridine ring.[2][5] |

| Density | Predicted: 1.187 ± 0.06 g/cm³ | No experimental data is readily available; this value is derived from computational models.[5] |

Methodologies for Physical Property Determination

The protocols described below represent standard, robust methods for characterizing novel chemical entities in a drug development setting.

Molecular Weight and Identity Confirmation via Mass Spectrometry

Expertise & Experience: For a polar, basic compound like this amine, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. It is a "soft" ionization method that minimizes fragmentation, typically yielding a strong signal for the protonated molecular ion ([M+H]⁺), which provides unambiguous confirmation of the molecular weight.

Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol containing 0.1% formic acid. The acid ensures the amine is protonated, enhancing the ESI+ signal.

-

Instrument Setup:

-

Mass Spectrometer: A high-resolution instrument such as an Orbitrap or Q-TOF.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Direct infusion via syringe pump at 5-10 µL/min.

-

Mass Range: Scan from m/z 100-500.

-

-

Data Acquisition & Analysis: Acquire the spectrum and identify the peak corresponding to the [M+H]⁺ ion. For C₇H₉ClN₂, the expected monoisotopic mass of the protonated species is 157.0527 Da. The high-resolution measurement should be within 5 ppm of this theoretical value.

Diagram 1: Workflow for MS Identity Confirmation

Caption: High-resolution mass spectrometry workflow for identity confirmation.

Spectroscopic Profile (¹H NMR & FTIR)

Trustworthiness: A combination of spectroscopic techniques provides a self-validating system for structural confirmation. ¹H NMR confirms the electronic environment and connectivity of protons, while FTIR identifies the key functional groups present.

Expected ¹H NMR Spectral Features (400 MHz, CDCl₃):

-

Pyridine Protons (3H): Expect three signals in the aromatic region (~7.0-8.5 ppm). The proton between the two nitrogen atoms will likely be the most downfield.

-

Methine Proton (1H): A quartet (q) adjacent to the amine and methyl group, likely around 4.0-4.5 ppm.

-

Amine Protons (2H): A broad singlet (br s) that can appear over a wide range (typically 1.5-3.0 ppm) and is exchangeable with D₂O.

-

Methyl Protons (3H): A doublet (d) coupled to the methine proton, expected around 1.4-1.6 ppm.

Expected FTIR Spectral Features (KBr or neat film):

-

N-H Stretch: A moderate, broad absorption around 3300-3400 cm⁻¹ characteristic of a primary amine.

-

C-H Stretch: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the aromatic sp² C-H bonds.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1550-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 1000-1100 cm⁻¹ for C-Cl on a pyridine ring.

Diagram 2: Relationship between Structure and Expected Spectra

Caption: Correlation of molecular structure to expected spectroscopic signals.

Conclusion

The physicochemical properties of this compound are consistent with a polar, basic, and functionalized aromatic amine. Its characterization relies on a suite of standard analytical techniques, with ESI-MS for identity, ¹H NMR for detailed structural elucidation, and FTIR for functional group confirmation. The compound's high boiling point necessitates purification by vacuum distillation to maintain its integrity. A thorough understanding of these properties, grounded in the robust experimental and analytical principles outlined in this guide, is critical for leveraging this versatile building block in any research or development program.

References

- Smolecule. (n.d.). (S)-1-(3-chloropyridin-4-yl)ethanamine.

- Synblock. (n.d.). CAS 1311255-06-7 | (R)-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride.

- PubChem. (n.d.). 1-(6-Chloropyridin-2-YL)ethanamine.

- Chem-Impex. (n.d.). 3-(Methylamino)piperidine dihydrochloride.

- MySkinRecipes. (n.d.). 3-(Methylamino)piperidine dihydrochloride.

- MySkinRecipes. (n.d.). (S)-1-(2-Chloropyridin-4-yl)ethanamine.

- Chem-Impex. (n.d.). 1-Pyridin-4-yl-ethylamine.

Sources

- 1. (S)-1-(2-Chloropyridin-4-yl)ethanamine [myskinrecipes.com]

- 2. Buy (S)-1-(3-chloropyridin-4-yl)ethanamine [smolecule.com]

- 3. 1-(6-Chloropyridin-2-YL)ethanamine | C7H9ClN2 | CID 21613261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-(5-CHLOROPYRIDIN-2-YL)ETHANAMINE | 937399-51-4 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Solubility Parameters of 1-(2-Chloropyridin-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that profoundly influences the efficacy, formulation, and bioavailability of active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth exploration of the solubility parameters of 1-(2-chloropyridin-4-yl)ethanamine, a key intermediate in the synthesis of various APIs, particularly those targeting central nervous system disorders.[4] While experimental data for this specific compound is scarce, this document synthesizes theoretical principles, estimation methodologies, and detailed experimental protocols to offer a robust framework for understanding and predicting its solubility behavior. By delving into Hildebrand and Hansen solubility parameters, this guide equips researchers with the fundamental knowledge and practical tools necessary for formulation development, solvent selection, and process optimization involving this compound and structurally related compounds.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary obstacle. A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[1] Consequently, a thorough understanding of a compound's solubility characteristics is paramount for successful drug development. Solubility parameters serve as a powerful predictive tool in this endeavor, offering a quantitative measure of the intermolecular interactions within a substance.[5][6][7] By applying the principle of "like dissolves like," scientists can forecast the miscibility of a solute in a given solvent, thereby guiding the selection of appropriate solvent systems for synthesis, purification, and formulation.[5]

This guide focuses on this compound (Figure 1), a vital building block in medicinal chemistry.[4] Its molecular structure, featuring a substituted pyridine ring and a primary amine, suggests a complex solubility profile influenced by a combination of polar and non-polar interactions. A comprehensive understanding of its solubility parameters is therefore essential for optimizing its handling and application in pharmaceutical manufacturing.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Theoretical Framework: Hildebrand and Hansen Solubility Parameters

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter, denoted by δ, is a single-value indicator of the cohesive energy density of a substance.[6][8] It is defined as the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of liquid, overcoming all intermolecular forces.[6][7]

The Hildebrand solubility parameter is calculated using the following equation:

δ = ( (ΔHv - RT) / Vm )1/2

Where:

-

ΔHv is the enthalpy of vaporization

-

R is the ideal gas constant

-

T is the temperature in Kelvin

-

Vm is the molar volume

Materials with similar Hildebrand solubility parameters are likely to be miscible.[6] However, this single-parameter model is most effective for non-polar or slightly polar systems and does not account for specific interactions like hydrogen bonding.[6]

The Hansen Solubility Parameters (HSP)

To address the limitations of the Hildebrand parameter, Charles M. Hansen proposed a three-component approach, dissecting the total cohesive energy into contributions from:

-

δd (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Accounting for the energy of hydrogen bonds.[9][10]

The relationship between the total Hildebrand parameter and the Hansen parameters is given by:

δt2 = δd2 + δp2 + δh2

This three-dimensional approach provides a more nuanced and accurate prediction of solubility, particularly for compounds with polar and hydrogen-bonding functionalities, such as amines.[9][10]

Estimated Solubility Parameters of this compound